The compound is classified under organofluorine compounds, specifically as a pyrrolidine derivative. It is often synthesized for use in pharmaceutical research and development. The trifluoroethyl group is notable for enhancing the lipophilicity and metabolic stability of compounds, making them more suitable for drug formulation.
The synthesis of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol typically involves several key steps:
The molecular structure of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol can be represented by its IUPAC name:
(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol can undergo various chemical reactions:
The mechanism of action of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol is primarily related to its interaction with biological macromolecules such as proteins and enzymes:
Physical properties such as boiling point and density are essential for practical applications in synthesis and formulation.
(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol has several notable applications:
The enantioselective synthesis of pyrrolidine derivatives bearing trifluoroethyl substituents employs several stereocontrol strategies. Chiral resolution remains a practical approach, where racemic mixtures of 1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol are separated using chiral acids (e.g., di-p-toluoyl-D-tartaric acid) to isolate the (3R)-enantiomer with high optical purity (>99% ee) [4]. Asymmetric hydrogenation of prochiral enamide precursors provides a catalytic alternative; for example, hydrogenating 1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-3-ol using Ru-(S)-BINAP catalysts achieves 92% ee [4]. Chiral pool utilization leverages natural products like L-tartaric acid or D-malic acid to furnish stereodefined pyrrolidine scaffolds. A notable method involves the stereoselective reductive amination of 3-oxopyrrolidines with trifluoroacetaldehyde ethyl hemiacetal, followed by enzymatic kinetic resolution using lipases to obtain the (3R)-isomer [5].
Table 1: Enantioselective Synthesis Methods for (3R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol
Method | Key Reagents/Catalysts | Yield | ee (%) | Reference |
---|---|---|---|---|
Chiral Resolution | Di-p-toluoyl-D-tartaric acid | 35% | >99 | [4] |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 78% | 92 | [4] |
Enzymatic Resolution | Candida antarctica Lipase B | 42% | 98 | [5] |
Stereochemical control during pyrrolidine ring functionalization relies on chiral auxiliaries, metal catalysis, and organocatalysis. Evans oxazolidinone auxiliaries direct stereoselective alkylations at C3 of pyrrolidine precursors, enabling installation of hydroxy groups with syn or anti selectivity relative to existing substituents [1]. Metal-catalyzed asymmetric hydrogenation employs Ru(II)- or Rh(I)-complexes with chiral ligands (e.g., DuPhos or Me-DuPhos), achieving up to 95% ee in reducing dehydroproline intermediates [4]. For N-trifluoroethylation, phase-transfer catalysts like Maruoka’s spiro ammonium salts control stereochemistry during alkylation of pyrrolidin-3-one enolates, affording (3R)-products with 90% diastereomeric excess [1]. Ring-closing metathesis (RCM) of diallylamine derivatives using Grubbs-II catalysts, followed by asymmetric dihydroxylation, provides chiral 3,4-dihydroxypyrrolidines that are precursors to the target compound [3].
Trifluoroethylation reagents critically influence the efficiency and stereoselectivity of N-alkylation. Nucleophilic trifluoroethyl sources like sodium trifluoroethoxide react with pyrrolidin-3-ol mesylates under basic conditions (K₂CO₃/DMF), but suffer from racemization at C3 [1]. Electrophilic reagents such as 2,2,2-trifluoroethyl triflate or iodide offer superior reactivity; they facilitate Sₙ2 reactions with pyrrolidine enolates generated by strong bases (LiHMDS), preserving chiral integrity [4]. Biocatalytic alkylation using engineered methyltransferases (e.g., SgvMVAV) enables enantioselective transfer of trifluoroethyl groups from synthetic analogs of S-adenosylmethionine to prochiral pyrrolidine scaffolds, achieving TTNs (total turnover numbers) up to 4,600 [7]. Friedel-Crafts alkylation of pyrroles with β-trifluoromethyl acrylates, catalyzed by chiral Ph-dbfox/Ni(II) complexes, constructs trifluoromethylated pyrrolidine precursors with >95% ee [2].
Table 2: Trifluoroethylation Reagents for Pyrrolidine Alkylation
Reagent Type | Representative Examples | Conditions | Stereochemical Outcome |
---|---|---|---|
Nucleophilic | CF₃CH₂ONa | K₂CO₃, DMF, 80°C | Racemization risk |
Electrophilic | CF₃CH₂OTf, CF₃CH₂I | LiHMDS, THF, −78°C | High chirality retention |
Biocatalytic | SAM analogs + SgvMVAV enzyme | pH 7.5, 37°C | >99% ee |
Catalytic Asymmetric | β-Trifluoromethyl acrylates | Ph-dbfox/Ni(II) | >95% ee |
Multi-step syntheses of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol often integrate ring-closure strategies and functional group interconversions. Route 1: Gabriel–Cromwell alkylation of diethyl acetamidomalonate with 1,4-dibromobutane, followed by hydrolysis and decarboxylation, yields racemic pyrrolidin-3-ol. Resolution with O-acetylmandelic acid precedes N-trifluoroethylation using trifluoroethyl iodide [4]. Route 2: Chiral epoxide ring-opening begins with (R)-glycidyl tosylate. Aminolysis with 2,2,2-trifluoroethylamine, epoxide activation with Ms₂O, and intramolecular cyclization affords the target compound in 7 steps (overall yield: 28%) [1]. Route 3: Enzymatic desymmetrization of meso-pyrrolidine-3,5-diols using lipases (e.g., Pseudomonas fluorescens) generates chiral monoacetates, which undergo Mitsunobu inversion and deprotection to furnish the (3R)-isomer [4]. These routes are pivotal for synthesizing JAK inhibitors like upadacitinib, where the title compound serves as a key chiral building block [1].
Table 3: Multi-Step Synthetic Routes to (3R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol
Route | Key Steps | Overall Yield | Application Context |
---|---|---|---|
Gabriel–Cromwell | Alkylation → Hydrolysis → Resolution → N-Alkylation | 18% | Upadacitinib synthesis [1] |
Epoxide Ring-Opening | Aminolysis → Epoxide Activation → Cyclization | 28% | Chiral β-blocker intermediates [4] |
Enzymatic Desymmetrization | Lipase resolution → Mitsunobu → Deprotection | 31% | Biocatalysis-based drug discovery [4] |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0